molecular formula C8H6BrF3O B052878 4-(Trifluoromethoxy)benzyl bromide CAS No. 50824-05-0

4-(Trifluoromethoxy)benzyl bromide

Cat. No.: B052878
CAS No.: 50824-05-0
M. Wt: 255.03 g/mol
InChI Key: JDNPUJCKXLOHOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)benzyl bromide typically involves the bromination of 4-(trifluoromethoxy)toluene. One common method includes the reaction of 4-(trifluoromethoxy)toluene with bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure the selective bromination of the benzyl position.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process generally includes the bromination of 4-(trifluoromethoxy)toluene using bromine or other brominating agents under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzyl bromide
  • 4-Methylbenzyl bromide
  • 4-Fluorobenzyl bromide
  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 3,4-Dichlorobenzyl bromide
  • Benzyl bromide

Uniqueness: 4-(Trifluoromethoxy)benzyl bromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and reactivity compared to other benzyl bromides. The trifluoromethoxy group increases the electrophilicity of the benzyl carbon, making it more reactive in nucleophilic substitution reactions . Additionally, the trifluoromethoxy group can influence the biological activity of compounds synthesized using this intermediate .

Properties

IUPAC Name

1-(bromomethyl)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNPUJCKXLOHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198855
Record name 4-(Trifluoromethoxy)benzyl bromide
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Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50824-05-0
Record name 4-Trifluoromethoxybenzyl bromide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-(Trifluoromethoxy)benzyl bromide
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Record name 4-(Trifluoromethoxy)benzyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethoxy)benzyl bromide
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Synthesis routes and methods

Procedure details

A suspension of zinc dust (15 g, excess) in THF (100 mL) was treated with LiCl (10.00 g, 238 mmol) and 1,2-dibromoethane (0.5 mL, catalytic). The warm mixture thus formed was treated dropwise with a solution of 4-(trifluoromethoxy)benzyl bromide (10a) (50.00 g, 209 mmol) in THF (200 mL) over a period of 3 hours. The resulting mixture was stirred for an additional hour, affording a solution of the lithium zincate 11, and then treated with (Ph3P)2NiCl2 (300 mg, 0.1 mol or 0.001 equivalents). The red suspension was treated drop wise with a solution of 5-bromopyrimidine (4) (33.23 g, 200 mmol) in THF (50 mL) over a period of one hour. The mixture was stirred for another 10 minutes and then poured into 300 mL of saturated aq. NH4Cl. The aqueous layer was washed with 200 mL of THF-ether (1:1), the combined organic layers washed with saturated aqueous NaHCO3, filtered, dried (MgSO4) and evaporated under reduced pressure to afford a pale yellow oily residue weighing 51.00 g (96%) and was found to be pure 5-[4-(trifluoromethoxy)benzyl]pyrimidine (12). 1H NMR (400 MHz, CDCl3) δ ppm 9.26 (s, 1H, pyrimidine), 8.84 (s, 2H, pyrimidine), 7.19 (s, 4H, Ar, no para-pattern observed), 4.06 (s, 2H, methylene); 13C NMR (100 MHz, CDCl3) 156.3, 157.1, 147.4, 139.6, 134.8, 131, 121.7, 35.0. ESI-MS (low-res) 255.0 (M+H)+.
Quantity
33.23 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
5-[4-(trifluoromethoxy)benzyl]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(Trifluoromethoxy)benzyl bromide in the synthesis of heat-resistant polymers?

A1: this compound (1c) serves as a monomer in the Friedel-Crafts polymerization reaction described in the research paper []. It reacts with itself in the presence of aluminum chloride as a catalyst to form poly(arylenemethylene) (2c) []. This polymer exhibits enhanced thermal stability compared to its non-fluorinated counterpart, highlighting the impact of incorporating fluorine moieties into the polymer structure [].

Q2: How does the thermal stability of the polymer synthesized from this compound compare to its non-fluorinated analog?

A2: The research demonstrates that the polymer derived from this compound (2c) exhibits a lower temperature at 10% weight loss (T10) of 298°C compared to the non-fluorinated poly(arylenemethylene) (2d) with a T10 of 397°C []. While the fluorinated polymer shows a lower T10 in this specific comparison, the study generally concludes that incorporating fluorine moieties, such as the trifluoromethoxy group present in 1c, can enhance the thermal stability of poly(arylenemethylene)s []. Further investigation into the specific structural factors influencing the thermal stability differences between 2c and 2d would be interesting.

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